2-(aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride
Description
2-(Aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride is a fluorinated organic compound characterized by a propenyl backbone (CH₂=CH–) with a trifluoromethyl (–CF₃) group at position 3 and an aminomethyl (–CH₂NH₂) substituent at position 2, forming a hydrochloride salt.
Properties
IUPAC Name |
2-(trifluoromethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c1-3(2-8)4(5,6)7;/h1-2,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEAOGSGWCGJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride typically involves the reaction of 3,3,3-trifluoropropene with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the aminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
2-(aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Milnacipran Hydrochloride
Structure: Milnacipran HCl [(±)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride] features a cyclopropane ring with aminomethyl, phenyl, and diethylcarboxamide groups. Pharmacology: As a serotonin-norepinephrine reuptake inhibitor (SNRI), it is clinically used for fibromyalgia treatment due to its dual modulation of neurotransmitter levels . Key Differences: Unlike the target compound, milnacipran lacks fluorine atoms and incorporates a rigid cyclopropane ring, which may enhance receptor binding specificity but reduce metabolic flexibility compared to the trifluoropropene backbone.
N-Acetyl-N-{2-[(Z)-2-Chloro-3,3,3-Trifluoroprop-1-enyl]phenyl}acetamide
Structure: This compound contains a (Z)-configured trifluoropropenyl group attached to a phenyl ring, with an acetylated amine. Research Context: Synthesized and characterized via crystallography, its structure highlights the influence of fluorine and chloro substituents on molecular conformation and reactivity . Key Differences: The acetylated amine and chloro-phenyl substituents distinguish it from the target compound’s simpler aminomethyl group and absence of aromatic rings.
2-(2-Chlorophenyl)-3,3,3-Trifluoropropan-1-amine Hydrochloride
Structure: A saturated trifluoropropane derivative with a chlorophenyl group and primary amine. Applications: Marketed as a research chemical, its saturated backbone may improve stability compared to the target compound’s unsaturated propenyl group .
Tetrafluoropropenol Derivatives
Reactivity: describes reactions involving 2,3,3,3-tetrafluoroprop-1-en-1-ol, demonstrating fluorine’s role in stabilizing intermediates and directing regioselectivity in amine couplings . Key Differences: The hydroxyl group in tetrafluoropropenol contrasts with the aminomethyl group in the target compound, altering polarity and reaction pathways.
Data Tables
Research Findings and Discussion
- Fluorine Effects : The –CF₃ group in the target compound and analogs enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs .
- Amine Functionality : Protonation of the amine group (as HCl salt) improves aqueous solubility, a feature shared with milnacipran and ’s compound .
Biological Activity
Chemical Structure and Properties
2-(aminomethyl)-3,3,3-trifluoroprop-1-enehydrochloride is characterized by the presence of a trifluoropropene moiety and an amino group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight: 155.56 g/mol
- Melting Point: Not extensively documented
- Solubility: Soluble in polar solvents
The biological activity of this compound has been linked to several mechanisms:
- Antihypertensive Effects: Preliminary studies suggest that similar compounds may exhibit vasodilatory properties, potentially affecting blood pressure regulation.
- Neurotransmitter Modulation: The amino group may interact with neurotransmitter systems, influencing cognitive and motor functions.
Case Studies
Case Study 1: Antihypertensive Activity
A study involving related naphthalene derivatives demonstrated significant antihypertensive effects in animal models. These findings suggest that fluorinated derivatives may also possess similar properties.
Case Study 2: Neuroprotective Effects
Research on structurally similar compounds indicated potential neuroprotective effects against oxidative stress in neuronal cultures. This suggests a pathway for further investigation into the neuroprotective capabilities of this compound.
Conclusion and Future Research Directions
The biological activity of this compound remains an area ripe for exploration. While preliminary data from related compounds indicate potential antihypertensive and neuroprotective effects, further research is necessary to elucidate the specific mechanisms and therapeutic applications of this compound.
Recommendations for Future Studies
- Conduct in vivo studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Explore the compound's interaction with various neurotransmitter systems.
- Investigate potential applications in treating hypertension and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
